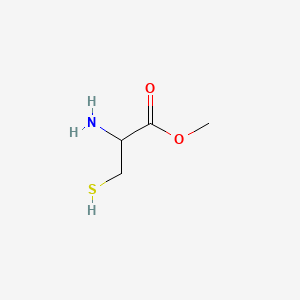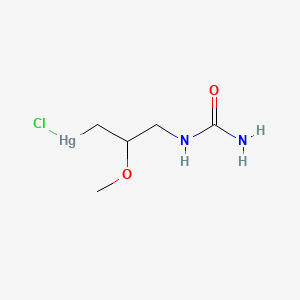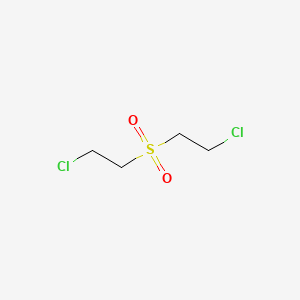![molecular formula C9H10N2O3 B1614742 [(Anilinocarbonyl)amino]acetic acid CAS No. 3016-39-5](/img/structure/B1614742.png)
[(Anilinocarbonyl)amino]acetic acid
説明
Molecular Structure Analysis
The InChI code for [(Anilinocarbonyl)amino]acetic acid is 1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Amino acids, including [(Anilinocarbonyl)amino]acetic acid, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .科学的研究の応用
Green Solvent Applications
Lactic acid, a bio-based green solvent, promotes organic reactions efficiently, highlighting the shift towards environmentally benign synthetic systems. This approach enriches the diversity of bio-based solvents and exemplifies the commitment to sustainable chemistry (Yang et al., 2012).
Aryl Amination Techniques
An efficient, "green" approach to aryl amination using acetic acid as a solvent demonstrates the potential for high-yielding and clean synthesis of aryl amines, including nitroanilines, showcasing the versatility and environmental friendliness of acetic acid in organic synthesis (Kolmakov, 2008).
Corrosion Inhibition Studies
Amino acids, including structures related to "[(Anilinocarbonyl)amino]acetic acid," serve as corrosion inhibitors, demonstrating their significance in protecting metals against corrosion. This research underscores the potential of amino acids in applications requiring corrosion resistance (Kaya et al., 2016).
Biochemical Insights
Short-chain fatty acids, similar in function to carboxylic acid moieties in "[(Anilinocarbonyl)amino]acetic acid," play crucial roles in linking microbiota and the immune system. They modulate various aspects of immune cell development, survival, and function, showcasing the biological importance of these compounds (Corrêa-Oliveira et al., 2016).
Catalytic Applications
The oxidative condensation of methane to acetic acid in one step via CH activation represents a groundbreaking approach in the synthesis of acetic acid, demonstrating the catalytic potential of palladium in transforming simple molecules into valuable chemicals (Periana et al., 2003).
特性
IUPAC Name |
2-(phenylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZMUXFJLKXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282446 | |
| Record name | n-(phenylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Anilinocarbonyl)amino]acetic acid | |
CAS RN |
3016-39-5 | |
| Record name | NSC25862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(phenylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)
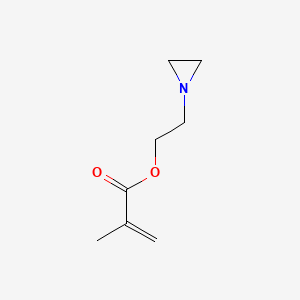
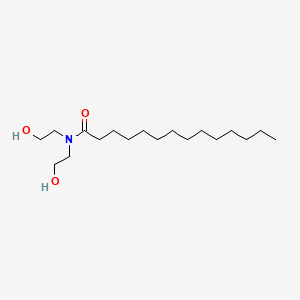
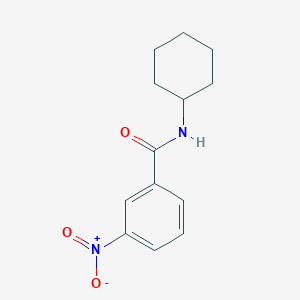

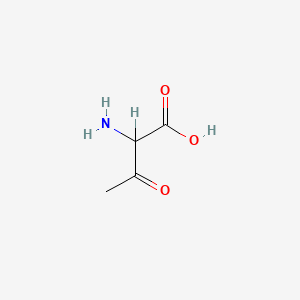
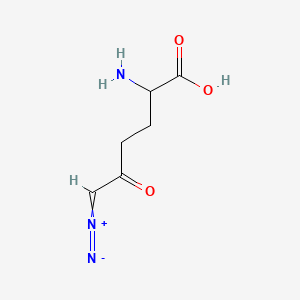
![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
